5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
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Overview
Description
“5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” is a complex organic compound that features a fluorophenyl group, an indole moiety, and a cyclohexane-1,3-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the indole moiety: Starting from a suitable precursor, the indole ring can be constructed through Fischer indole synthesis.
Attachment of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Cyclohexane-1,3-dione formation: The cyclohexane-1,3-dione core can be synthesized via a Claisen condensation reaction.
Final assembly: The final compound is formed by coupling the indole and fluorophenyl intermediates under appropriate conditions, possibly using a base-catalyzed aldol condensation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or receptor binding due to its complex structure.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
- 5-(4-bromophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
Uniqueness
The presence of the fluorophenyl group in “5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2-[2-(2-methyl-1H-indol-3-yl)ethyliminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c1-15-19(20-4-2-3-5-22(20)27-15)10-11-26-14-21-23(28)12-17(13-24(21)29)16-6-8-18(25)9-7-16/h2-9,14,17,27-28H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBNELBDXSKLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN=CC3=C(CC(CC3=O)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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